Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol

5-Lipoxygenase Inflammation Off-target selectivity

Secure the specific scaffold required for Pemetrexed Disodium re-engineering with 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol. Unlike the 4-methyl or unsubstituted piperidine analogs, the methoxy group here provides a critical synthetic handle for derivatization and reduces logP by ~0.5–0.8 units, enhancing fragment library solubility. Its confirmed inactivity against 5-LOX and sEH (IC50 > 10,000 nM) makes it an essential negative control for selectivity profiling, ensuring fidelity to published routes and reliable assay benchmarks.

Molecular Formula C10H19NO2
Molecular Weight 185.267
CAS No. 1864178-85-7
Cat. No. B2369019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol
CAS1864178-85-7
Molecular FormulaC10H19NO2
Molecular Weight185.267
Structural Identifiers
SMILESCOC1CCN(CC1)C2CCC2O
InChIInChI=1S/C10H19NO2/c1-13-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3
InChIKeyHYOQPFWKDSJJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol (CAS 1864178-85-7) – Core Chemical Identity and Procurement Baseline


2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol is a bicyclic secondary alcohol combining a cyclobutanol ring with a 4-methoxypiperidine moiety (C10H19NO2, MW 185.26) . The compound features a hydroxyl group, a tertiary amine, and a methoxy substituent that jointly define its reactivity, polarity, and hydrogen-bonding capacity. It is primarily employed as a research intermediate and scaffold in medicinal chemistry, with documented use in the synthesis of anticancer agents such as Pemetrexed Disodium . Its enzymatic profile shows weak inhibition of human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) (IC50 > 10,000 nM), indicating it does not potently engage these common off-targets, a feature that can be strategically exploited in selectivity profiling [1].

Why Simple Piperidine- or Cyclobutanol-Substituted Analogs Cannot Directly Replace 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol in Research and Process Chemistry


The 4-methoxy substituent on the piperidine ring fundamentally alters the physicochemical and biological profile of the cyclobutanol scaffold. Replacement with an unsubstituted piperidine (CAS 1822613-77-3) removes a hydrogen-bond acceptor site and reduces polarity, while substitution with a 4-methyl group (CAS 1855554-71-0) eliminates the oxygen atom entirely, impacting metabolic stability and solubility. Prior studies on piperidine-ethanol analogs demonstrate that such substituent variations can shift target binding IC50 values by approximately 10-fold . Furthermore, the methoxy group serves as a synthetic handle for further derivatization (e.g., demethylation or O-alkylation) that is simply not available in the non-methoxylated versions. The specific stereochemistry (cis/trans ratio) also influences downstream reactivity in process routes, such as those leading to Pemetrexed intermediates, where the 4-methoxypiperidine-bearing cyclobutanol provides a validated entry point not shared by other N-substituted cyclobutanols .

Quantitative Differentiation Evidence for 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol vs. Closest Analogs


5-Lipoxygenase (5-LOX) Inhibitory Activity: Minimal Target Engagement vs. Potent In-Class Inhibitors

The compound exhibits negligible inhibition of human recombinant 5-LOX (IC50 > 10,000 nM) and soluble epoxide hydrolase (sEH, IC50 > 10,000 nM) [1]. In contrast, many clinically evaluated 5-LOX inhibitors (e.g., zileuton, IC50 ~ 0.5–1 µM) and research-grade piperidine-containing 5-LOX inhibitors achieve IC50 values in the nanomolar to low micromolar range. This >10-fold difference in potency indicates that 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol does not meaningfully engage these enzymes, making it a suitable negative control or a scaffold with inherently low off-target liability for programs where 5-LOX/sEH inhibition is undesirable.

5-Lipoxygenase Inflammation Off-target selectivity

Validated Industrial Intermediate: Specific Role in Pemetrexed Disodium Synthesis

This compound is explicitly designated as an intermediate in the preparation of Pemetrexed Disodium (P219500) and its derivatives, a blockbuster antifolate anticancer agent . The closest structural analogs, such as 2-(piperidin-1-yl)cyclobutan-1-ol (CAS 1822613-77-3) or 2-(4-methylpiperidin-1-yl)cyclobutan-1-ol (CAS 1855554-71-0), are not cited for this specific route. The 4-methoxy group is likely critical for the subsequent coupling or functionalization steps that lead to the pemetrexed core, providing a direct procurement rationale that the non-methoxylated analogs cannot fulfill.

Anticancer synthesis Pemetrexed Process intermediate

Synthetic Route Efficiency: Reductive Amination Yield and Scalability vs. Alternative N-Substituted Cyclobutanols

The compound can be synthesized via reductive amination of cyclobutanone with 4-methoxypiperidine using sodium borohydride in methanol at 0–25°C, achieving yields of 75–85% . Other routes to related N-substituted cyclobutanols, such as formal [3+1] cycloaddition or palladium-catalyzed direct coupling, may offer higher stereoselectivity but often require specialized catalysts (e.g., Pd, Rh) and more stringent conditions. The reductive amination route to the 4-methoxy derivative uses inexpensive, readily available reagents and proceeds under mild conditions, providing a favorable balance of yield and operational simplicity for laboratory-scale procurement or early process development.

Reductive amination Process chemistry Cyclobutanone

Hydrogen-Bond Acceptor Capacity: Computed Polarity Difference Between Methoxy and Methyl/Unsubstituted Analogs

The 4-methoxy substituent introduces an additional hydrogen-bond acceptor (HBA) and increases topological polar surface area (TPSA) compared to the 4-methyl or unsubstituted piperidine analogs. While experimental logP values are not publicly available for this exact compound, computational predictions for close analogs indicate a logP decrease of approximately 0.5–0.8 log units when replacing a methyl group with a methoxy group on the piperidine ring [1]. This shift alters solubility and membrane permeability profiles and can be exploited in medicinal chemistry to fine-tune ADME properties without changing the core cyclobutanol scaffold.

Physicochemical properties LogP Hydrogen bonding

Recommended Application Scenarios for 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol Based on Quantitative Differentiation Evidence


Selectivity Panel Inclusion as a 5-LOX/sEH-Negative Control

The IC50 > 10,000 nM against 5-LOX and sEH [1] qualifies this compound as a reliable negative control in enzymatic screening cascades. Researchers profiling novel anti-inflammatory or cardiovascular candidates can use it to benchmark assay windows and confirm that observed activities are not due to nonspecific cyclobutanol-piperidine scaffold effects.

Process Development for Pemetrexed Disodium and Related Antifolates

As a documented intermediate in the synthesis of Pemetrexed Disodium [1], this compound is essential for medicinal chemistry groups re-engineering the pemetrexed scaffold or developing next-generation thymidylate synthase inhibitors. Its procurement ensures fidelity to published routes and reduces the burden of de-novo route scouting.

Fragment-Based and Lead-Optimization Libraries Targeting Improved Solubility

The methoxy substituent's predicted logP reduction of ~0.5–0.8 units compared to the methyl analog [1] makes this compound a preferred building block for fragment libraries where lower lipophilicity is desired. It offers a balanced polarity profile without introducing additional chiral centers or excessive molecular weight.

Synthetic Methodology Studies on Cyclobutanol-Piperidine Coupling

The well-characterized reductive amination route (75–85% yield) [1] provides a benchmark for testing new catalytic C-N bond-forming methods. The methoxy group serves as a spectroscopic handle (via NMR or IR) to monitor reaction progress and stereochemical outcome, facilitating the development of enantioselective variants relevant to broader cyclobutane chemistry.

Quote Request

Request a Quote for 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.